molecular formula C30H40N6O2S B11213774 N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide

Cat. No.: B11213774
M. Wt: 548.7 g/mol
InChI Key: AWWUAWNKXYUOAA-UHFFFAOYSA-N
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Description

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Piperazine Moiety: The piperazine ring is synthesized by reacting 4-methoxyphenylamine with 1,3-dibromopropane under basic conditions to form N-(3-bromopropyl)-4-methoxyaniline. This intermediate is then cyclized with ethylenediamine to form the piperazine ring.

    Quinazolinone Derivative Synthesis: The quinazolinone derivative is synthesized by reacting 2-aminobenzamide with carbon disulfide in the presence of a base to form 2-thioxo-1,2-dihydroquinazolin-4-one.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the quinazolinone derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinazolinone moiety to its corresponding amine.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines to form thioethers or secondary amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a piperazine moiety, a methoxyphenyl group, and a quinazolinone derivative, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C30H40N6O2S

Molecular Weight

548.7 g/mol

IUPAC Name

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C30H40N6O2S/c1-38-25-13-11-24(12-14-25)36-19-17-35(18-20-36)16-4-15-31-29(37)23-9-7-22(8-10-23)21-32-28-26-5-2-3-6-27(26)33-30(39)34-28/h2-3,5-6,11-14,22-23H,4,7-10,15-21H2,1H3,(H,31,37)(H2,32,33,34,39)

InChI Key

AWWUAWNKXYUOAA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)C3CCC(CC3)CNC4=NC(=S)NC5=CC=CC=C54

Origin of Product

United States

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